molecular formula C16H12N2O4S B2767057 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methoxybenzamide CAS No. 892854-74-9

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methoxybenzamide

Cat. No.: B2767057
CAS No.: 892854-74-9
M. Wt: 328.34
InChI Key: QQNDCBHSWAESFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methoxybenzamide is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a benzamide derivative that has been synthesized using various methods. The compound has been found to have potential applications in several scientific fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Alzheimer's Disease Imaging

One study focused on the synthesis of carbon-11-labeled CK1 inhibitors, including structures similar to N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methoxybenzamide, as potential PET radiotracers for imaging of Alzheimer's disease. These compounds were synthesized with the aim of enhancing diagnostic capabilities for Alzheimer's disease by targeting casein kinase 1 (CK1) enzymes, which are implicated in the disease's pathology (Gao, Wang, & Zheng, 2018).

DNA Topoisomerase II Inhibition

Research on fused heterocyclic compounds, including those related to benzothiazole derivatives, demonstrated their potential as eukaryotic DNA topoisomerase II inhibitors. This property is significant for the development of anticancer agents, as topoisomerase II plays a crucial role in DNA replication and cell division. Among various compounds tested, certain derivatives showed inhibitory activity, indicating their potential in cancer therapy (Pınar et al., 2004).

Anticonvulsant Activity

A study on 4-thiazolidinone derivatives, including this compound analogs, explored their role as benzodiazepine receptor agonists. These compounds were synthesized and evaluated for their anticonvulsant properties, with some showing considerable activity in models of epilepsy. This research contributes to the search for new therapeutic options for seizure disorders (Faizi et al., 2017).

Antibacterial and Antifungal Properties

Another application includes the investigation of antibacterial and antifungal activities of compounds derived from Zanthoxylum rhoifolium, where dihydrobenzophenanthridine-type alkaloids, structurally related to this compound, demonstrated significant antimicrobial potential. This suggests a potential for these compounds in developing new antimicrobial agents (Gonzaga et al., 2003).

Anticancer Activities

The synthesis and evaluation of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones revealed moderate to good inhibitory activity against various cancer cell lines. This highlights the potential of benzothiazole derivatives in cancer treatment, providing a basis for further development of anticancer drugs (Kamal et al., 2011).

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c1-20-10-4-2-9(3-5-10)15(19)18-16-17-11-6-12-13(22-8-21-12)7-14(11)23-16/h2-7H,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNDCBHSWAESFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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